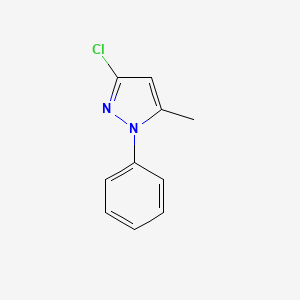

3-Chloro-5-methyl-1-phenyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Systems in Modern Chemical Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they form the core of a multitude of synthetic and naturally occurring molecules. nist.gov Their unique structural and electronic properties have made them a focal point in diverse areas of chemical research. The pyrazole nucleus is a key pharmacophore in numerous established drugs, highlighting its pharmacological importance. nist.gov Beyond medicinal chemistry, pyrazoles are utilized as ligands in coordination chemistry, as functional materials, and as crucial intermediates in the synthesis of more complex molecular architectures. rsc.orgnih.gov The versatility of the pyrazole scaffold stems from its aromatic character and the presence of multiple reactive sites, allowing for a wide range of chemical modifications.

Importance of Halogenated Pyrazole Scaffolds in Synthetic Organic Chemistry

The introduction of halogen atoms onto the pyrazole ring significantly enhances its synthetic utility. Halogenated pyrazoles serve as versatile intermediates, with the halogen atom acting as a handle for various functional group transformations. This is particularly true for chloro-derivatives, which can readily participate in a variety of cross-coupling reactions, nucleophilic substitution reactions, and other transformations to introduce new carbon-carbon and carbon-heteroatom bonds. This functionalization is crucial for the construction of complex molecular frameworks and the synthesis of libraries of compounds for screening purposes.

Contextualization of 3-Chloro-5-methyl-1-phenyl-1H-pyrazole within the Pyrazole Chemical Space

This compound is a specific example of a halogenated phenylpyrazole that has garnered attention as a valuable synthetic intermediate. Its structure combines the key features of a pyrazole ring, a phenyl substituent at the N1 position, a methyl group at the C3 position, and a chlorine atom at the C5 position. This arrangement of substituents provides a unique combination of steric and electronic properties that influence its reactivity and make it a suitable precursor for a range of more complex heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-7-10(11)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKKZCMONMVGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Methyl 1 Phenyl 1h Pyrazole and Its Key Intermediates

Direct Synthesis Approaches for 3-Chloro-5-methyl-1-phenyl-1H-pyrazole

The direct synthesis of this compound involves the initial construction of the pyrazole (B372694) ring followed by targeted chlorination. The regioselectivity of these steps is critical to obtaining the desired isomer.

The most fundamental approach to synthesizing the 1-phenyl-3-methyl-pyrazole core is through the cyclocondensation reaction of a β-ketoester with a hydrazine (B178648) derivative. mdpi.comias.ac.in Specifically, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a key precursor, is commonly prepared by reacting phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). mdpi.comias.ac.in

The reaction mechanism proceeds via the initial formation of a hydrazone intermediate from the reaction between phenylhydrazine and the ketone group of ethyl acetoacetate. ias.ac.in This is followed by an intramolecular cyclization where the terminal nitrogen atom attacks the ester carbonyl group, leading to the elimination of ethanol (B145695) and the formation of the stable five-membered pyrazolone (B3327878) ring. ias.ac.in The reaction can be carried out under solvent-free conditions or in a solvent like ethanol, often with heating to drive the reaction to completion. mdpi.comias.ac.in One method involves adding phenylhydrazine dropwise to a solution of ethyl acetoacetate in ethanol and refluxing the mixture for several hours. mdpi.com Upon cooling, the product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, precipitates and can be collected by filtration. mdpi.com

Table 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| Phenylhydrazine | Ethyl acetoacetate | Dry Ethanol | Reflux for 5.5 hours | 80% | mdpi.com |

| Phenylhydrazine | Ethyl acetoacetate | None (Solvent-free) | 90-100 °C | Quantitative | ias.ac.in |

Once the pyrazolone ring is formed, a chlorinating agent is introduced to yield the chloro-substituted pyrazole. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃). chemicalbook.com When 3-methyl-1-phenyl-5-pyrazolone is treated with POCl₃, it undergoes chlorination to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole. chemicalbook.com

The reaction involves heating the pyrazolone with an excess of phosphorus oxychloride. chemicalbook.com After the reaction is complete, the mixture is poured into water, and the product, which is an oil, is separated and purified by vacuum distillation. chemicalbook.com This process is an established route for converting pyrazolones into their corresponding chloropyrazoles. google.com

Table 2: Chlorination of 3-methyl-1-phenyl-5-pyrazolone

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3-methyl-1-phenyl-5-pyrazolone | Phosphorus oxychloride (POCl₃) | Heat to 110 °C for 2 hours | 5-chloro-3-methyl-1-phenyl-1H-pyrazole | 90.5% | chemicalbook.com |

Achieving regioselectivity is a significant challenge in pyrazole synthesis, as the reaction between unsymmetrical starting materials can lead to isomeric products. organic-chemistry.org The synthesis of the specific this compound isomer over its 5-chloro-3-methyl counterpart depends critically on the chosen synthetic strategy.

One approach to control regiochemistry involves the [3+2] cycloaddition of a diazo compound with an appropriate dipolarophile. thieme.de For instance, the reaction of diazo compounds generated from N-tosylhydrazones with bromovinyl acetals can provide a regioselective route to 3,5-disubstituted pyrazoles. thieme.de

Another powerful strategy relies on the nature of the hydrazine reactant. A study demonstrated that the reaction of trichloromethyl enones with arylhydrazine hydrochlorides leads regioselectively to the 1,3-regioisomer. acs.org In contrast, using the corresponding free arylhydrazine base resulted exclusively in the formation of the 1,5-regioisomer. acs.org This highlights how reaction conditions can be tuned to favor the formation of a specific isomer. By carefully selecting the precursors, such as a derivative of pentane-2,4-dione that is pre-chlorinated at the appropriate position and reacting it with phenylhydrazine, one could theoretically direct the synthesis towards the 3-chloro-5-methyl isomer.

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a Key Intermediate)

This aldehyde is a valuable building block for synthesizing more complex molecules, particularly through condensation reactions. smolecule.com

The most widely used method for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. mdpi.com This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. organic-chemistry.org In this specific synthesis, the starting material is 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.com

The procedure involves treating the pyrazolone with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). mdpi.com The reaction simultaneously achieves chlorination of the 5-position and formylation at the 4-position of the pyrazole ring. mdpi.com The reaction mixture is heated under reflux, and after completion, it is cooled and worked up to isolate the desired aldehyde product. mdpi.com

Table 3: Vilsmeier-Haack Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Starting Material | Reagents | Conditions | Yield | Reference |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Heat under reflux for 1.5 hours | ~85% | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Reflux | Good | researchgate.net |

The Vilsmeier-Haack reaction mechanism consists of two main parts. chemistrysteps.com

Formation of the Vilsmeier Reagent: The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) species, resulting in the formation of a highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺. chemistrysteps.comwikipedia.org This cation is the active formylating agent and is also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack: The pyrazole ring, particularly the C4 position, is electron-rich and susceptible to electrophilic substitution. chemistrysteps.com The Vilsmeier reagent is a relatively weak electrophile compared to those in Friedel-Crafts acylations, making it suitable for activated rings like pyrazoles. chemistrysteps.com The C4 carbon of the pyrazole attacks the electrophilic carbon of the chloroiminium ion. ijpcbs.com This forms an iminium ion intermediate attached to the pyrazole ring. During aqueous workup, this intermediate is hydrolyzed, which involves the addition of water and subsequent elimination of dimethylamine, to yield the final aldehyde product, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. wikipedia.org

Vilsmeier-Haack Reaction as a Primary Synthetic Route

Optimization of Reaction Conditions and Yield

The synthesis of this compound typically proceeds from the key intermediate 3-methyl-1-phenyl-5-pyrazolone. The chlorination of this precursor is a critical step, and its efficiency is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, and the nature of the chlorinating agent is crucial for maximizing the yield and purity of the final product.

One established method involves the use of phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent. In a specific protocol, 3-methyl-1-phenyl-5-pyrazolone is treated with phosphorus oxychloride. The temperature is initially raised to 60°C and then allowed to naturally increase to 80°C before being heated to 110°C for 2 hours. This carefully controlled temperature progression ensures the reaction proceeds to completion, affording the desired this compound in a high yield of 90.5% after purification by vacuum distillation. chemicalbook.com

Further optimization of pyrazole synthesis often involves modifying catalysts, solvents, and their respective quantities. For instance, in related pyrazole syntheses, changing from conventional heating to microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields. nih.gov The choice of catalyst is also paramount; studies on similar heterocyclic transformations have demonstrated that catalyst loading can significantly impact product yield, with optimal results often achieved at specific molar percentages of the catalyst. nih.gov While specific optimization data for the direct synthesis of this compound is focused on temperature and time control, the principles from broader pyrazole synthesis suggest that screening different chlorinating agents, catalysts, and energy sources could lead to further improvements in efficiency and yield. nih.govresearchgate.net

Table 1: Optimization of Synthesis for this compound

| Parameter | Condition | Effect on Yield/Reaction | Reference |

|---|---|---|---|

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Acts as both reagent and solvent, leading to high conversion. | chemicalbook.com |

| Temperature Profile | Initial 60°C, rise to 80°C, final heating at 110°C for 2h | Controlled heating profile is critical for achieving high yield (90.5%). | chemicalbook.com |

| Catalyst Loading (General Principle) | Optimization of mol% of catalyst (e.g., Cu(OTf)₂) | Can significantly improve yields in related pyrazole syntheses. | nih.gov |

| Energy Source (General Principle) | Microwave Irradiation vs. Conventional Heating | Reduces reaction time and can increase yield for pyrazole derivatives. | nih.gov |

Alternative Formylation and Chlorination Methods

The standard synthesis of pyrazole aldehydes often employs the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to introduce a formyl group onto the pyrazole ring. mdpi.comnih.gov This method is also used to concurrently chlorinate the 5-position when starting from a pyrazolone, yielding intermediates like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.comnih.gov However, the use of phosphorus oxychloride presents handling and environmental challenges, prompting the exploration of alternative methods.

For the chlorination step, an alternative, greener approach is electrochemical synthesis. Anodic chlorination of pyrazoles on a platinum anode in an aqueous sodium chloride solution provides a method that avoids harsh chlorinating reagents. researchgate.net The efficiency of this process is influenced by the electronic properties of substituents on the pyrazole ring. For example, the electrochemical chlorination of various pyrazole derivatives has been shown to produce 4-chloro-substituted products with yields ranging from 53% to 92%, demonstrating its viability as a synthetic strategy. researchgate.net

While the Vilsmeier-Haack reaction is predominant for formylation, other methods for introducing aldehyde groups onto heterocyclic rings exist, although they are less commonly reported for pyrazoles. mdpi.com General organic synthesis techniques for formylation could potentially be adapted for pyrazole systems, representing an area for future research to develop milder or more selective synthetic routes.

Table 2: Comparison of Chlorination and Formylation Methods for Pyrazoles

| Reaction | Conventional Method | Alternative Method | Advantages of Alternative | Reference |

|---|---|---|---|---|

| Chlorination | Phosphorus Oxychloride (POCl₃) | Electrochemical Chlorination (Pt anode, aq. NaCl) | Avoids harsh reagents, environmentally cleaner. | researchgate.net |

| Formylation | Vilsmeier-Haack Reaction (POCl₃/DMF) | Unconventional methods (less common for pyrazoles) | Potential for milder conditions and improved functional group tolerance. | mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Strategies for Pyrazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govresearchgate.net These strategies focus on the use of eco-friendly solvents, energy-efficient techniques, and the development of atom-economical reaction pathways. citedrive.com

Key green synthetic strategies applicable to pyrazole derivatives include:

Microwave- and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave irradiation and sonication can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times compared to conventional heating. nih.govijprajournal.com These techniques are considered "e-chemistry" as they are effective, economical, and eco-friendly. ijprajournal.com

Solvent-Free Reactions: Performing reactions under solvent-free or "dry media" conditions, for instance by milling substrates together, eliminates the use of volatile and often toxic organic solvents, reducing waste and environmental harm. ijprajournal.comtandfonline.com Tetrabutylammonium bromide, an ionic salt, has been used to facilitate pyrazole synthesis at room temperature under solvent-free conditions with good yields. tandfonline.com

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. Water is an ideal green solvent, and reactions performed "on water" have been developed for the synthesis of N-unsubstituted pyrazoles, avoiding toxic reagents like hydrazine. rsc.org Combinations of water and ethanol have also been employed as eco-friendly solvent systems for multicomponent pyrazole syntheses. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. nih.gov This approach enhances atom economy and reduces the number of synthetic steps and purification processes, aligning well with green chemistry principles. nih.govresearchgate.net

Use of Recyclable Catalysts: The development of heterogeneous or recyclable catalysts, such as nano-catalysts, is a cornerstone of sustainable synthesis. nih.govresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

These sustainable approaches are pivotal in developing modern, efficient, and environmentally responsible methods for synthesizing the broad and important class of pyrazole derivatives. nih.govresearchgate.net

Table 3: Overview of Green Synthetic Strategies for Pyrazole Derivatives

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave/Ultrasound Assistance | Use of microwave or ultrasonic irradiation as an energy source. | Reduced reaction times, increased yields, cleaner reactions. | nih.govijprajournal.com |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often using grinding or milling. | Eliminates solvent waste, reduces environmental impact. | tandfonline.com |

| Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reduces toxicity and improves safety. | nih.govrsc.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. | High atom and step economy, simplified purification. | nih.govresearchgate.net |

| Recyclable Catalysts | Using catalysts that can be easily recovered and reused. | Reduces waste and lowers process costs. | nih.govcitedrive.com |

Chemical Reactivity and Derivatization Strategies of 5 Chloro 3 Methyl 1 Phenyl 1h Pyrazole 4 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group at the C4 position of the pyrazole (B372694) ring is the primary center for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. smolecule.com These reactions are fundamental to creating more complex molecular architectures based on the pyrazole scaffold.

The carbonyl carbon of the aldehyde group in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is electrophilic and susceptible to attack by various nucleophiles. smolecule.comyoutube.com This leads to nucleophilic addition, a fundamental reaction class for this compound. smolecule.com The general mechanism involves the nucleophile attacking the carbonyl carbon, which results in the breaking of the pi bond and the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product. A range of carbon and nitrogen-based nucleophiles can be employed, leading to the formation of diverse derivatives such as alcohols and other substituted products. researchgate.netsmolecule.com

Condensation reactions are a cornerstone of the derivatization of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, providing pathways to a variety of important heterocyclic structures. These reactions involve the combination of the aldehyde with another molecule, typically with the elimination of a small molecule like water.

The Knoevenagel condensation is a prominent reaction for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. It reacts with compounds containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686) or malonic acid, in the presence of a basic catalyst like piperidine (B6355638). researchgate.net For instance, the reaction with ethyl cyanoacetate at 0°C in ethanol (B145695) yields ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylate. chemicalbook.comchemicalbook.com These resulting α,β-unsaturated derivatives are valuable intermediates for synthesizing various pharmacologically active molecules.

Table 1: Knoevenagel Condensation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Active Methylene Compound | Catalyst | Product | Reference(s) |

| Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylate | , chemicalbook.com, chemicalbook.com |

| Malonic Acid | N/A | 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)propenoic acid | researchgate.net |

The aldehyde functional group readily undergoes condensation with primary amines to form imines, also known as Schiff bases. smolecule.com This reaction involves a nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). ekb.eg A wide range of aromatic and heterocyclic amines can be used to synthesize a diverse library of pyrazole-containing Schiff bases. researchgate.netdntb.gov.ua These reactions are significant as the resulting imines are often biologically active and serve as precursors for the synthesis of other heterocyclic systems. dntb.gov.uasigmaaldrich.com For example, it is a starting material for synthesizing N′-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides. sigmaaldrich.com

Table 2: Examples of Schiff Base Formation

| Amine Reactant | Product Type | Reference(s) |

| Primary Amines | Imines (Schiff Bases) | smolecule.com, dntb.gov.ua, |

| Substituted Hydrazides | N′-[(pyrazol-4-yl)methylene]hydrazides | sigmaaldrich.com |

| Thiosemicarbazide | N¹-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone | chemicalbook.com, chemicalbook.com, sigmaaldrich.com |

The aldehyde group of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to the corresponding carboxylic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a valuable synthetic intermediate, for instance, in the synthesis of fused pyrazole systems like pyrazolo[3,4-b]quinolines via reactions like the modified Ullman coupling. researchgate.netresearchgate.net

Table 3: Oxidation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Oxidizing Agent | Product | Reference(s) |

| Potassium Permanganate (KMnO₄) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Chromium Trioxide (CrO₃) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

The aldehyde can be reduced to its corresponding primary alcohol, (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol. smolecule.com This reduction is commonly carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction proceeds without affecting the pyrazole ring or the chloro substituent, providing a clean conversion to the alcohol. The resulting pyrazolyl methanol (B129727) can be used in further synthetic modifications. researchgate.net

Table 4: Reduction of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

| Reducing Agent | Product | Reference(s) |

| Sodium Borohydride (NaBH₄) | (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | |

| Lithium Aluminum Hydride (LiAlH₄) | (5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol |

Condensation Reactions

Reactions at the Pyrazole Ring (beyond initial synthesis)

The pyrazole ring of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, activated by its substituents, is amenable to a variety of transformations beyond its initial synthesis. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) at the 5-Chloro Position

The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent formyl group at the C4 position and the pyrazole ring itself, which stabilize the intermediate Meisenheimer complex formed during the reaction.

A key derivatization strategy involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various phenols and thiophenols. researchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The nucleophilic attack by the phenoxide or thiophenoxide ion displaces the chloride ion at the C5 position, yielding the corresponding 5-aryloxy- and 5-arylsulfanyl-pyrazole derivatives. researchgate.net

Research has demonstrated the successful synthesis of several such derivatives, highlighting the utility of this method for creating libraries of substituted pyrazoles. researchgate.net

Table 1: Examples of Aryloxy and Arylsulfanyl Derivatives from SNAr Reaction

| Starting Material | Nucleophile | Resulting Product |

|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenol | 5-Phenoxy-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | p-Methylphenol | 5-(p-Methylphenoxy)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | p-Chlorophenol | 5-(p-Chlorophenoxy)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Thiophenol | 5-(Phenylsulfanyl)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | p-Chlorothiophenol | 5-(p-Chlorophenyl)sulfanyl-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

Data sourced from research on pyrazole derivatives. researchgate.net

The efficiency and regioselectivity of SNAr reactions are significantly influenced by the electronic environment of the heterocyclic substrate. The presence of electron-withdrawing groups (EWGs) on the aromatic ring generally accelerates the rate of nucleophilic substitution by stabilizing the negatively charged intermediate. researchgate.net In the case of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the formyl group (-CHO) at the C4 position acts as a potent EWG, thereby activating the C5 position for nucleophilic attack. researchgate.net

Conversely, electron-donating groups (EDGs) on the pyrazine (B50134) ring have been shown to direct nucleophilic attack to different positions. researchgate.net Furthermore, the nature of the nucleophile is critical; more potent nucleophiles react more readily. The electronic properties of substituents on the incoming aryloxy or arylsulfanyl nucleophile can also modulate reactivity, although the primary driver for the reaction on this specific substrate is the activation provided by the formyl group. researchgate.net

Functionalization via Cross-Coupling Reactions (e.g., Pd-catalyzed)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation, and the activated C5-Cl bond of the title compound serves as an effective handle for such transformations. The Sonogashira cross-coupling reaction, in particular, has been successfully applied to 5-chloropyrazole-4-aldehydes. researchgate.net

This reaction involves coupling the chloro-pyrazole with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Despite the general reactivity trend for aryl halides in Sonogashira couplings being I > Br > Cl, the chloro atom in this pyrazole system is sufficiently activated to participate effectively. researchgate.net This provides a direct route to 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are valuable intermediates for synthesizing fused heterocyclic systems like pyrazolo[4,3-c]pyridines. researchgate.net

Table 2: Examples of Pd-Catalyzed Sonogashira Coupling Products

| Alkyne Reactant | Resulting 5-Alkynyl-1H-pyrazole-4-carbaldehyde |

|---|---|

| Phenylacetylene | 5-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 1-Hexyne | 5-(Hex-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 3,3-Dimethyl-1-butyne | 5-(3,3-Dimethylbut-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

Data sourced from studies on Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes. researchgate.net

In addition to reactions at the C5-Cl bond, palladium-catalyzed direct arylation has been used to functionalize the C4-position of the pyrazole ring, demonstrating the versatility of Pd-catalysis for modifying this scaffold. acs.orgscilit.comnih.gov

Further Halogenation or Metalation

Further functionalization of the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold can be envisioned through additional halogenation or metalation reactions. The halogenation of pyrazole rings is commonly achieved using N-halosuccinimides (NCS, NBS, NIS). researchgate.netbeilstein-archives.org Given that the C4 position is occupied, any further electrophilic halogenation would likely be directed by the existing substituents, although specific studies on this substrate are not prevalent. The reaction conditions, such as the choice of solvent and halogenating agent, are critical for controlling the outcome. researchgate.net

Metalation, typically via lithium-halogen exchange or direct deprotonation with a strong base, could create a nucleophilic site on the pyrazole ring for subsequent reaction with various electrophiles. However, the presence of the acidic aldehyde proton and multiple aromatic rings complicates regioselectivity.

Multi-component Reactions (MCRs) for Pyrazole Derivative Synthesis

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. nih.govbeilstein-journals.org The aldehyde functionality of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde makes it an excellent substrate for a variety of MCRs. mdpi.comlongdom.org

One documented example is a one-pot, three-component reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium (B1175870) acetate (B1210297). mdpi.com This reaction proceeds in absolute ethanol at room temperature to produce a complex 1,3-diazabicyclo[3.1.0]hex-3-ene derivative in good yield. mdpi.com

Table 3: Example of a Three-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Product |

|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | trans-2-Benzoyl-3-(4-nitrophenyl)aziridine | Ammonium Acetate | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

Data sourced from the synthesis of a photochromic compound. mdpi.com

Furthermore, the aldehyde can participate in four-component reactions, such as those used to synthesize pyrano[2,3-c]pyrazoles. nih.govnih.gov In these reactions, an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine (B178648) hydrate (B1144303) are condensed to form the fused pyranopyrazole system. beilstein-journals.orgnih.gov The versatility of the aldehyde group in MCRs underscores the value of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a building block for diverse and complex heterocyclic structures. nih.govmdpi.com

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 5-Phenoxy-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-(p-Methylphenoxy)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-(p-Chlorophenoxy)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-(Phenylsulfanyl)-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-(p-Chlorophenyl)sulfanyl-3-methyl-1-phenyl-pyrazole-4-carbaldehyde |

| 5-(Phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 5-(Hex-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 5-(3,3-Dimethylbut-1-yn-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Pyrazolo[4,3-c]pyridines |

| N-chlorosuccinimide |

| N-bromosuccinimide |

| N-iodosuccinimide |

| trans-2-Benzoyl-3-(4-nitrophenyl)aziridine |

| Ammonium acetate |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Malononitrile |

| Hydrazine hydrate |

| Pyrano[2,3-c]pyrazoles |

| Dimethylformamide (DMF) |

| Potassium carbonate |

| Phenylacetylene |

| 1-Hexyne |

Synthesis of Fused Polyheterocyclic Pyrazole Systems

The strategic placement of reactive functional groups on the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold enables its use as a foundational building block for constructing a variety of fused heterocyclic systems. Through cyclocondensation and multicomponent reactions, the pyrazole ring can be annulated with other rings, such as pyrrolone, pyridazinone, imidazole (B134444), pyran, and selenophene, leading to novel chemical entities with diverse properties.

The synthesis of fused pyrrolone, pyridazinone, and imidazole derivatives from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde often proceeds through multi-step reaction sequences involving key intermediates.

One established pathway involves the Perkin condensation of the starting aldehyde with 3-(4-methylbenzoyl)propionic acid, using sodium acetate and acetic anhydride, to yield a pyrazolyl-2(3H)-furanone derivative. This furanone acts as a crucial intermediate for accessing various fused systems. researchgate.net For instance, treatment of the furanone intermediate with hydrazines can lead to the formation of pyridazinone derivatives. Further reactions on these products can yield fused pyrrolone structures. researchgate.net

Another strategy involves the initial conversion of the starting aldehyde into chalcone (B49325) analogues. These α,β-unsaturated ketones, prepared by condensing the aldehyde with ketones like acetophenone, can then be cyclized with reagents such as urea (B33335) or thiourea (B124793) to form pyrimidine-2(1H)-one and pyrimidine-2(1H)-thione rings, respectively, which are structurally related to pyridazinones. dntb.gov.ua

Fused imidazole derivatives have also been synthesized. In a one-pot, three-component reaction, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with trans-2-benzoyl-3-(4-nitrophenyl)aziridine and ammonium acetate to produce a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene, a complex fused imidazole system. nih.gov

| Starting Material | Key Reagents | Intermediate | Product Class | Reference |

|---|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(4-Methylbenzoyl)propionic acid, Acetic Anhydride, Sodium Acetate | Pyrazolyl-2(3H)-furanone | Pyrrolone, Pyridazinone | researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Acetophenone, Urea/Thiourea | Chalcone | Oxo/Thiopyrimidines | dntb.gov.ua |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | trans-2-Benzoyl-3-(4-nitrophenyl)aziridine, Ammonium Acetate | N/A (One-pot) | Fused Imidazole | nih.gov |

The synthesis of pyrano[2,3-c]pyrazoles is one of the most common derivatizations of pyrazole-4-carbaldehydes. This is typically achieved through a multicomponent reaction that brings together the aldehyde, an active methylene compound, and a pyrazolone (B3327878) derivative. nih.govnih.gov

A standard procedure involves the three-component condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, an active methylene compound such as malononitrile or ethyl cyanoacetate, and a pyrazolone catalyzed by a base like piperidine or DABCO in ethanol. nih.gov The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the pyrazolone and subsequent cyclization to yield the final fused pyrano[2,3-c]pyrazole product. nih.gov

| Aldehyde Component | Active Methylene Component | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | DABCO / Ethanol | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | nih.gov |

| Aromatic Aldehydes | Malononitrile | Piperidine / Ethanol | Pyrano[2,3-c]pyrazole | researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl Cyanoacetate | Not specified | Ethyl-2-cyano-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)propionate (Knoevenagel adduct) | researchgate.net |

The construction of selenium-containing heterocycles fused to a pyrazole core, such as selenolo[2,3-c]pyrazoles, represents an advanced derivatization strategy. While direct synthesis from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is not extensively documented, general methods for forming these systems can be applied.

One synthetic approach to the selenolo[3,2-e]pyrazine core involves reacting a chloropyrazole carbonitrile with elemental selenium in the presence of sodium borohydride, followed by alkylation and a Thorpe-Ziegler cyclization. researchgate.net This highlights a method of building the selenium-containing ring onto a pre-functionalized pyrazole.

A more direct route to a fused selenium heterocycle is the synthesis of selenopyrano[2,3-c]pyrazol-4(1H)-ones. This method involves the reaction of a pyrazole derivative with an α-halo-β-ynone and an in-situ generated selenide (B1212193) source. nih.gov Although this specific reaction does not directly involve the aldehyde group of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, it demonstrates a viable pathway for creating C-Se bonds and subsequent ring formation on a pyrazole scaffold. nih.gov Furthermore, the selenocyanation of closely related compounds like 5-amino-3-methyl-1-phenyl-1H-pyrazole has been achieved, indicating the feasibility of introducing selenium onto the pyrazole ring system for further elaboration into fused derivatives.

Advanced Structural Characterization and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis

The molecular structure of phenylpyrazole derivatives is characterized by a five-membered pyrazole (B372694) ring linked to a phenyl group. The pyrazole ring itself is typically planar or nearly planar. researchgate.netuky.edu For instance, in 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole, the pyrazole moiety shows a root-mean-square deviation for the ring atoms of just 0.005 Å. uky.edu The geometry consists of the pyrazole core, a nitrogen-linked phenyl ring, a carbon-linked methyl group, and a chlorine atom at the C3 and C5 positions, respectively. The N-N bond length in such pyrazole rings is approximately 1.367 Å. uky.edu

Table 1: Selected Crystallographic Data for a Phenylpyrazole Analogue Data based on 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.5670 (12) |

| b (Å) | 7.4213 (6) |

| c (Å) | 10.7490 (9) |

| β (°) | 108.973 (2) |

| Z | 4 |

Table 2: Dihedral Angles in Related Phenylpyrazole Structures

| Compound | Rings | Dihedral Angle (°) |

|---|---|---|

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | Pyrazole and Phenyl | 22.68 (8) |

| 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole researchgate.net | Pyrazole and Chloro-benzene | 2.875 (4) |

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole nih.gov | Pyrazole and Benzene | 11.50 (9) |

| 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole uky.edu | Pyrazole and Dichlorophenyl | 67.9 (2) / 79.6 (2) |

The supramolecular assembly in the crystal structures of phenylpyrazoles is governed by a network of weak intermolecular interactions. imedpub.com

C-H…O and C-H…π(arene) Hydrogen Bonding : In the crystal structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked into sheets by a combination of C—H⋯O and C—H⋯π(arene) hydrogen bonds. researchgate.net The methyl C-H acts as a donor to the aldehydic oxygen of a neighboring molecule, while a phenyl C-H donates to the π-system of the phenyl ring of another molecule. These interactions create a robust two-dimensional network. researchgate.net

N-H…N Hydrogen Bonding : For pyrazoles that are not substituted at the N1 position (i.e., they possess an N-H group), N—H⋯N hydrogen bonds are a common feature, often leading to the formation of centrosymmetric dimers. researchgate.netnih.gov This specific interaction would not be present in the N1-phenyl substituted target compound.

π-π Stacking : These interactions occur between the aromatic pyrazole and phenyl rings. libretexts.org They can be tailored by the nature of the substituents on the pyrazole backbone. nih.gov In some derivatives, offset π-π stacking interactions are observed, with centroid-centroid distances around 3.538 Å, contributing to the stabilization of the crystal packing. researchgate.netresearchgate.net However, in other substituted pyrazoles, significant π-π stacking is absent, with C-H···π interactions being more dominant in the crystal packing.

Table 3: Geometry of Intermolecular Interactions in a Phenylpyrazole Analogue Data based on 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C(methyl)-H···O(carbonyl) | 0.96 | 2.55 | 3.473 (3) | 161 |

| C(phenyl)-H···Cg(phenyl) | 0.93 | 2.83 | 3.670 (2) | 150 |

Advanced Spectroscopic Interpretation

Spectroscopic methods provide confirmation of the molecular structure and offer insights into the electronic environment of the atoms.

A combination of NMR, IR, and UV-Vis spectroscopy is used to characterize the title compound and its derivatives fully.

NMR Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the 7.2-7.8 ppm range), a singlet for the pyrazole ring proton (CH), and a singlet for the methyl group protons (CH₃) at around 2.3 ppm. uky.educhemicalbook.com

¹³C NMR : The carbon spectrum would display signals for the phenyl carbons, the three distinct pyrazole ring carbons, and the methyl carbon. In a closely related derivative, the pyrazole C=N and =C—Cl carbons resonate at approximately 148.8 ppm and 114.4 ppm, respectively. mdpi.com The methyl carbon signal typically appears around 14.0 ppm. uky.edu

IR Spectroscopy : The infrared spectrum provides information on the functional groups present. Key absorption bands would include C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations from the aromatic and pyrazole rings (1400-1600 cm⁻¹), and a characteristic C-Cl stretching vibration. jddtonline.infomdpi.com

UV-Vis Spectroscopy : Phenylpyrazole derivatives exhibit strong absorption in the UV region due to π→π* electronic transitions within the conjugated system of the pyrazole and phenyl rings. nih.gov A derivative of the title compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, shows a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com The parent compound 3-methyl-5-phenyl-1H-pyrazole also shows a strong UV absorption band. nist.gov

Table 4: Predicted Spectroscopic Data for 3-Chloro-5-methyl-1-phenyl-1H-pyrazole

| Technique | Feature | Expected Value/Range |

|---|---|---|

| ¹H NMR | Phenyl-H | 7.2 - 7.8 ppm (multiplet) |

| Pyrazole-H | ~6.4 ppm (singlet) | |

| Methyl-H | ~2.3 ppm (singlet) | |

| ¹³C NMR | Phenyl-C | 125 - 140 ppm |

| Pyrazole-C (C=N) | ~150 ppm | |

| Pyrazole-C (C-Cl) | ~114 ppm | |

| Pyrazole-C (CH) | ~107 ppm | |

| Methyl-C | ~14 ppm | |

| IR (cm⁻¹) | Aromatic C-H stretch | ~3050 |

| C=C, C=N stretch | 1400 - 1600 | |

| C-Cl stretch | 700 - 800 | |

| UV-Vis | λmax (π→π*) | ~255 nm |

While 1D NMR provides essential information, 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. mdpi.com For this compound, HMBC would be used to:

Confirm the position of the methyl group by observing a correlation between the methyl protons and the C3 and C4 carbons of the pyrazole ring.

Verify the attachment of the phenyl ring to the N1 position by showing correlations between the ortho-protons of the phenyl ring and the C5 carbon of the pyrazole ring.

Precisely assign the signals for the quaternary (non-protonated) carbons, such as C3 and C5, by observing their correlations with nearby protons. mdpi.comrsc.org

This comprehensive analysis confirms the regiochemistry of the synthesis and provides a complete structural picture of the molecule in solution.

Computational Chemistry and Theoretical Modelling of 3 Chloro 5 Methyl 1 Phenyl 1h Pyrazole and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. eurasianjournals.comaip.org It is widely employed in the study of pyrazole (B372694) derivatives to predict a range of molecular properties with high accuracy. eurasianjournals.comnih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT calculations are used to predict key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values are often in good agreement with experimental data obtained from single-crystal X-ray diffraction, thereby validating the computational method used. nih.govacs.org For instance, studies on related pyrazole compounds show that calculated bond lengths are very close to the actual values determined by X-ray analysis. nih.gov

Conformational analysis, particularly for flexible molecules with rotatable bonds, involves scanning the potential energy surface to identify the lowest-energy conformer. sci-hub.se This is crucial as the conformation of a molecule can significantly influence its chemical reactivity and biological activity.

Table 1: Selected Optimized Geometrical Parameters for a Phenyl-Substituted Pyrazole Derivative Note: Data presented is for a representative pyrazole derivative as found in the literature, illustrating typical values.

| Parameter | Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| Bond Length | N1-N2 | 1.371 | 1.383 |

| C3-N2 | 1.342 | 1.342 | |

| C5-N1 | 1.381 | 1.363 | |

| C3-C4 | 1.391 | 1.391 | |

| C4-C5 | 1.493 | 1.493 | |

| Parameter | Angle | Calculated Bond Angle (°) ** | Experimental Bond Angle (°) ** |

| Bond Angle | N1-N2-C3 | 111.6 | 110.8 |

| N2-C3-C4 | 103.9 | 104.5 | |

| C3-C4-C5 | 110.5 | 110.1 | |

| Source: Adapted from findings on pyrazole derivatives. nih.govacs.org |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electron conductivity. sci-hub.senih.gov

A small energy gap suggests that the molecule is more reactive, as it requires less energy to promote an electron from the HOMO to the LUMO, facilitating charge transfer. nih.gov DFT calculations are routinely used to compute the energies of these orbitals and analyze their distribution across the molecule. nih.gov For example, in some pyrazole-hydrazone derivatives, the HOMO-LUMO energy gaps were calculated to be 4.38 eV and 5.75 eV, indicating varying levels of stability. nih.gov The distribution of HOMO and LUMO charge densities can reveal which parts of the molecule are involved in electron donation and acceptance during chemical reactions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative 1 | -9.817 | -0.680 | 9.137 |

| Pyrazole Derivative 2 | -9.001 | -1.011 | 7.990 |

| Pyrazole Derivative 3 | -8.843 | -1.632 | 7.211 |

| Pyrazole Derivative 4 | -8.952 | -2.313 | 6.639 |

| Source: Data adapted from theoretical studies on various pyrazole derivatives. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color scale. Typically, red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green represents areas of neutral potential. nih.gov

For pyrazole derivatives, MEP analysis can identify the most reactive regions. aip.orgtandfonline.com Studies on similar compounds reveal that negative potential is often localized around the nitrogen atoms of the pyrazole ring and other electronegative atoms (like chlorine or oxygen), marking them as sites for electrophilic interaction. researchgate.netresearchgate.net Positive potential regions are typically found around hydrogen atoms.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov The theoretical vibrational spectra are often scaled to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data. nih.gov

This correlation between theoretical and experimental spectra serves two main purposes: it validates the optimized molecular structure obtained from the calculation and allows for the precise assignment of vibrational modes to specific bond stretching, bending, or deformation. researchgate.net For example, in studies of substituted phenyl-pyrazoles, calculated frequencies for C-H, C=C, and N=N stretching vibrations showed a high correlation with the experimental FT-IR spectra.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Phenyl-Pyrazole Derivative

| Vibrational Assignment | Experimental (FT-IR) | Calculated (DFT) |

| C-H Asymmetric Stretching (Phenyl Ring) | 3022 | 3026 |

| CH₃ Asymmetric Stretching | 2993 | 2998 |

| C=C Stretching (Phenyl Ring) | 1597 | 1580 |

| N=N Stretching | 1427 | 1428 |

| C-N Stretching | 1172 | 1169 |

| C-H Out-of-plane Bending | 831 | 813 |

| Source: Data adapted from a study on (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. eurasianjournals.comresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates. researchgate.net This allows for the elucidation of reaction pathways and the calculation of activation energies, which determine the reaction kinetics. nih.gov

For pyrazole derivatives, theoretical studies have been used to understand various reactions. For example, DFT calculations were employed to study the reaction between pyrazole derivatives and iodomethane, determining that the reaction proceeds through a specific pathway involving hydrogen transfer followed by nucleophilic attack. researchgate.net In another study on the reactivity of pyrazaboles (dimers of pyrazolylboranes), calculations helped to distinguish between Sₙ1 and Sₙ2 mechanisms, concluding that the Sₙ2 pathway is more favorable for the ring-opening reaction with amines. scholaris.ca These computational insights are crucial for understanding and predicting the chemical behavior of pyrazoles in synthesis and other applications. nih.gov

Molecular Docking and Ligand-Receptor Interaction Studies (focus on theoretical binding models)

Molecular docking is a computational simulation technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. eurasianjournals.comnih.gov This method is central to drug discovery and development for predicting the binding affinity and interaction patterns of potential drug candidates. researchgate.net

For derivatives of 3-Chloro-5-methyl-1-phenyl-1H-pyrazole, molecular docking studies can provide theoretical models of their interactions with biological targets such as enzymes or cellular receptors. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding free energy. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used for more accurate binding energy calculations. nih.govnih.gov

These studies reveal crucial residue-wise contributions to the binding energy and identify key interactions, such as:

Hydrogen bonds: Formed between the ligand and specific amino acid residues like glutamic acid or serine. sci-hub.se

Hydrophobic interactions: Occurring between nonpolar parts of the ligand and hydrophobic residues like valine, leucine, or methionine. sci-hub.seacs.org

π-π stacking and π-alkyl interactions: Involving the aromatic rings of the pyrazole compound and aromatic or alkyl residues of the protein. acs.org

By understanding these theoretical binding models, chemists can rationally design and optimize pyrazole derivatives to enhance their potency and selectivity as inhibitors or modulators of specific biological targets. researchgate.netnih.gov

Non-Linear Optical (NLO) Properties Prediction and Analysis

The investigation into materials with significant non-linear optical (NLO) properties is a burgeoning field of research, driven by their potential applications in advanced technologies such as optical data storage, telecommunications, and optical switching. Organic molecules, particularly those with extensive π-conjugated systems, have emerged as promising candidates due to their large NLO responses, rapid switching times, and the flexibility of their structural design. Pyrazole derivatives, including this compound, are a class of heterocyclic compounds that have attracted considerable interest for their potential NLO characteristics.

Computational chemistry, primarily through Density Functional Theory (DFT), serves as a powerful tool for the theoretical prediction and analysis of the NLO properties of these molecules. researchgate.net Such theoretical studies allow for a systematic investigation of structure-property relationships, guiding the synthesis of novel materials with enhanced NLO responses. The key parameters calculated to evaluate a molecule's NLO potential are the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response.

Theoretical studies on various pyrazole derivatives consistently employ DFT methods, such as B3LYP and CAM-B3LYP, paired with basis sets like 6-311++G(d,p), to optimize molecular geometries and compute NLO properties. researchgate.net Research indicates that the NLO response of pyrazole-based systems can be finely tuned by strategic substitution on the heterocyclic and phenyl rings. The general design principle involves creating a "push-pull" system by connecting electron-donating (D) and electron-accepting (A) groups through a π-conjugated bridge. This arrangement enhances intramolecular charge transfer (ICT), which is a critical factor for achieving large hyperpolarizability values.

While specific computational data for this compound is not extensively detailed in the literature, the established trends for related pyrazole derivatives provide a strong basis for predicting its behavior. The chlorine atom at the C5 position acts as a weak electron-withdrawing group, while the methyl group at C3 is a weak electron-donating group. The N-phenyl ring's electronic character can be further modified to create more effective push-pull systems. Theoretical modeling of derivatives where the phenyl ring is substituted with strong donor or acceptor groups would be essential to fully map the NLO potential of this molecular scaffold.

To illustrate the typical NLO properties calculated for this class of compounds, the following table presents representative theoretical data for a series of pyrazole derivatives, calculated using DFT methods.

| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [x 10⁻²⁴ esu] | First Hyperpolarizability (β₀) [x 10⁻³⁰ esu] |

| Pyrazole Derivative 1 | 2.5 | 25.0 | 10.5 |

| Pyrazole Derivative 2 | 4.8 | 32.1 | 25.2 |

| Pyrazole Derivative 3 | 8.2 | 45.6 | 88.7 |

| Pyrazole Derivative 4 | 3.1 | 28.9 | 15.8 |

Note: The data in this table is representative of typical values found for various substituted pyrazole derivatives in computational studies and is for illustrative purposes.

The magnitude of the molecular hyperpolarizability in these systems suggests that pyrazole derivatives are a promising class of materials for NLO applications. researchgate.net Computational modeling provides an indispensable, cost-effective method to screen potential candidates and rationally design molecules with optimized NLO responses before undertaking complex and resource-intensive synthetic efforts.

Applications in Advanced Chemical and Materials Science Research

Catalysis and Ligand Design

The pyrazole (B372694) nucleus is a versatile scaffold in coordination chemistry and catalysis. While the broader class of pyrazole derivatives has been extensively studied as ligands for various metal-catalyzed reactions, specific research detailing the application of 3-Chloro-5-methyl-1-phenyl-1H-pyrazole in this domain is an emerging area of investigation.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Pyrazole derivatives are known to act as effective ligands in both homogeneous and heterogeneous catalysis due to the presence of nitrogen atoms which can coordinate with metal centers. These heterocycles have found use as ligands for complexation with metals and as antioxidant additives to fuels. mdpi.com The specific compound, this compound, possesses the necessary structural attributes to function as a ligand. However, detailed studies focusing on its role in forming catalytic complexes for either homogeneous or heterogeneous systems are not extensively documented in the reviewed literature. The electronic and steric properties imparted by the chloro, methyl, and phenyl groups could influence the stability and catalytic activity of its potential metal complexes.

Development of Novel Catalytic Systems utilizing Pyrazole Derivatives

The development of novel catalytic systems often relies on the rational design of ligands to tune the properties of the metal center. Pyrazole-based ligands have been instrumental in advancing various catalytic transformations. For instance, rhodium-catalyzed C-H functionalization of pyrazoles with alkenes has been a subject of detailed experimental and computational studies. researchgate.net While these studies focus on other pyrazole analogs, they highlight the potential of the pyrazole core in facilitating complex chemical reactions. The synthesis of metal complexes with pyrazolone (B3327878) phenylhydrazone ligands has also been reported, indicating the utility of pyrazole derivatives in coordination chemistry which is fundamental to catalysis. mdpi.comnih.gov The exploration of this compound in similar catalytic systems could lead to new discoveries in this field.

Agrochemical Applications

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a wide range of biological activities. Research into the fungicidal, insecticidal, and herbicidal properties of analogs of this compound has yielded promising results.

Research into Fungicidal Activity of Pyrazole Derivatives

The pyrazole carboxamide structure is a key pharmacophore in many commercial fungicides. arabjchem.org Research has shown that derivatives of this compound are precursors to fungicidally active compounds. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, synthesized from 3-methyl-1-phenyl-pyrazol-5-one, is a versatile intermediate for creating new pyrazole derivatives with potential antifungal properties. scielo.brsigmaaldrich.com

In one study, novel chloro-containing 1-aryl-3-oxypyrazoles with an oximino ester or oximino amide moiety were synthesized and tested for their fungicidal activity against Rhizoctonia solani. The results indicated that the position of the chlorine atom influences the activity, with substitution on the phenyl ring showing a different effect than substitution on the pyrazole ring. nih.gov Another study on N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives found that replacing the methyl group at the N-1 position of the pyrazole ring with a phenyl group led to a decrease in antifungal activity. nih.gov

Detailed findings from a study on chloro-containing 1-aryl-3-oxypyrazoles are presented below:

| Compound ID | Substituent on Phenyl Ring | Substituent on Pyrazole Ring | Fungicidal Activity (EC90 in µg/mL) against R. solani |

| TMa | - | 4-Cl | > 0.32 |

| TMe | 4-Cl | - | 0.20 |

| TMf | 2,4-diCl | - | 0.32 |

Data sourced from a study on novel chloro-containing 1-aryl-3-oxypyrazoles. nih.gov

Studies on Insecticidal and Herbicidal Properties of Pyrazole Analogs

Pyrazole derivatives have also been investigated for their insecticidal and herbicidal activities. 3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid, a pyrazole analog, serves as an intermediate for the synthesis of the insecticide chlorantraniliprole, which is effective against lepidopteran insects. made-in-china.com While direct studies on the insecticidal properties of this compound are not specified, its structural similarity to these active compounds suggests its potential as a building block in the synthesis of new insecticides.

In the realm of herbicides, various pyrazole derivatives have shown promising activity. However, specific studies detailing the herbicidal properties of this compound were not found in the reviewed literature.

Materials Science

The application of this compound extends into the field of materials science, particularly in the development of photochromic materials. These materials can change their color reversibly upon exposure to light, making them suitable for applications such as optical data storage and smart windows.

A notable application is the use of a derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, in the synthesis of a photochromic compound: 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.commdpi.comresearchgate.netsemanticscholar.org This was achieved through a one-pot, three-component reaction involving the pyrazole aldehyde, trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium (B1175870) acetate (B1210297). mdpi.com

The resulting 1,3-diazabicyclo[3.1.0]hex-3-ene derivative exhibits interesting photochromic behavior in both crystalline and solution phases. mdpi.comresearchgate.net Upon irradiation with UV light (365 nm), the colorless solution of the compound turns yellow, with the absorption maximum shifting to the visible region. mdpi.comsemanticscholar.org This color change is reversible, a key characteristic of photochromic materials.

The photochromic properties are summarized in the table below:

| Solvent | Initial Color | Color after UV Irradiation | Absorption Maximum of Photoisomer (nm) |

| Ethanol (B145695) | Colorless | Yellow | ~415 |

| Dichloromethane | Colorless | Yellow | 420 |

| Solid State | Pale Beige | Deep Orange | Not Applicable |

Data sourced from studies on a photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.comsemanticscholar.org

This research demonstrates the potential of this compound derivatives in the creation of advanced functional materials.

Exploration of Photochromic Properties in Pyrazole Derivatives

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a property of significant interest for applications in optical data storage, molecular switches, and smart materials. While research on the specific photochromic properties of this compound is not extensively detailed, the broader class of pyrazole and pyrazolone derivatives has demonstrated notable photochromic behavior. rsc.orgresearchgate.net

The photochromic activity in many pyrazole-based compounds is often attributed to intramolecular or intermolecular proton transfer, leading to a shift between enol and keto tautomeric forms upon irradiation with light. rsc.orgresearchgate.net For instance, certain 4-acyl pyrazolone derivatives exhibit reversible color changes in the solid state when exposed to UV light. researchgate.net The efficiency of this photochromic reaction, including aspects like fatigue resistance, can be tuned by altering the substituents on the pyrazole or associated phenyl rings. rsc.orgresearchgate.net

A pertinent example involves a derivative synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com The resulting compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, displays photochromic properties in both crystalline and solution phases. mdpi.com Before UV irradiation, the compound shows a sharp absorption peak at 255 nm in ethanol. mdpi.com Upon irradiation with 365 nm light, a new absorption band appears in the visible region at 415 nm, indicating the formation of a colored isomer. mdpi.com This behavior highlights how the 5-chloro-3-methyl-1-phenyl-pyrazole core can be integrated into more complex molecular systems to create functional photochromic materials.

Table 1: Photochromic Behavior of a Pyrazole Derivative

| Property | Observation |

|---|---|

| Compound | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| Initial State (Pre-irradiation) | Absorption peak at 255 nm in Ethanol. mdpi.com |

| Irradiation Wavelength | 365 nm UV light. mdpi.com |

| Photo-induced State | Appearance of a new visible absorption band at 415 nm. mdpi.com |

| Mechanism | Photoisomerization. researchgate.net |

Applications as Extractants in Separation Science

Acyl derivatives of pyrazolones are recognized as highly effective chelating extractants for metal ions, a critical function in hydrometallurgy, analytical chemistry, and waste treatment. rsc.orgmdpi.com The C-acylated compounds derived from 3-methyl-1-phenyl-pyrazol-5-one, a close structural relative to the title compound, demonstrate excellent complexation and extraction capabilities for various metal ions. rsc.org These molecules can selectively bind to metal ions in an aqueous solution and transport them into an immiscible organic phase.

The extraction process relies on the formation of stable metal-ligand complexes. The pyrazolone derivative, often in its enol form, can deprotonate to form an anion that coordinates with the metal cation. The efficiency and selectivity of the extraction can be influenced by factors such as the pH of the aqueous phase and the nature of the acyl group on the pyrazolone ring. researchgate.net For example, studies on the extraction of lanthanoids using 4-aroyl-3-methyl-1-phenyl-pyrazol-5-ones have shown the formation of extracted species with the composition LnL₃·HL, where L⁻ is the pyrazolone anion. researchgate.net

The versatility of pyrazole-based ligands is further demonstrated by their use in extracting heavy metals like lead (Pb), cadmium (Cd), and copper (Cu) from aqueous solutions. researchgate.net The presence of multiple nitrogen atoms within the pyrazole structure provides well-oriented sites for metal complexation. researchgate.net While direct studies on this compound as an extractant are limited, the established performance of its analogues underscores the potential of this class of compounds in separation science. rsc.orgresearchgate.net

Table 2: Application of Pyrazolone Derivatives in Metal Extraction

| Ligand Type | Target Metals | Extraction Principle |

|---|---|---|

| 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-ones | Lanthanoids (Ln) | Forms stable LnL₃·HL complexes in the organic phase. researchgate.net |

| C-Acylated 3-methyl-1-phenyl-pyrazol-5-ones | Various metal ions | Acts as a chelating extractant. rsc.org |

Coordination Chemistry and Metal Complex Formation

Pyrazoles and their derivatives are highly regarded as versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. rsc.orgacs.org The pyrazole ring contains two adjacent nitrogen atoms, one pyridinic (sp²-hybridized) and one pyrrolic (sp³-hybridized, if unsubstituted at N1), which can both act as donor sites to coordinate with metal centers. nih.gov The substitution pattern on the pyrazole ring, including the presence of chloro, methyl, and phenyl groups as in this compound, significantly influences the electronic properties and steric environment of the ligand, thereby affecting the structure and stability of the resulting metal complexes. nih.gov

Extensive research has been conducted on the coordination of acylpyrazolone ligands, which are derivatives of the pyrazolone tautomer of compounds like 3-methyl-1-phenyl-pyrazol-5-one. acs.org These bidentate ligands coordinate to metals through the carbonyl oxygen and the pyrazole nitrogen or, more commonly, through the two oxygen atoms of the β-dicarbonyl moiety in their enol form. mdpi.comacs.org They have been shown to form complexes with main group metals, transition metals, lanthanides, and actinides. acs.org

For example, copper(II) complexes with pyridyl-pyrazole-3-one derivatives have been synthesized and characterized, demonstrating the robust coordinating ability of the pyrazole core. nih.gov Similarly, complexes of cadmium and cobalt have been prepared with 3-methyl-1H-pyrazole-4-carboxylic acid, where the pyrazole ring and the carboxylate group work in concert to bind the metal ions. rsc.org The resulting complexes can exhibit interesting properties, such as luminescence and catalytic activity. rsc.org The rich coordination chemistry of pyrazole derivatives suggests that this compound could serve as a valuable ligand for the synthesis of novel metal complexes with tailored properties for applications in catalysis, materials science, and beyond. nih.gov

Table 3: Examples of Metal Complexes with Pyrazole-Derived Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type |

|---|---|---|

| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear complexes and 3D coordination polymers. rsc.org |

| Pyridyl-pyrazole-3-one derivatives | Cu(II) | Coordination compounds. nih.gov |

Emerging Trends and Future Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of the pyrazole (B372694) core is a well-established area of organic chemistry, yet the pursuit of more efficient, selective, and environmentally benign methods continues to drive innovation.

Classical and Modern Synthetic Approaches: The traditional and most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a precursor to the title compound, can be synthesized by the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118). mdpi.commdpi.com The subsequent conversion of the pyrazolone (B3327878) to 3-Chloro-5-methyl-1-phenyl-1H-pyrazole is often achieved through a reaction with a chlorinating agent like phosphorus oxychloride. mdpi.comchemicalbook.com

Innovations in Synthesis: To overcome the limitations of classical methods, researchers are focusing on several innovative strategies:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are gaining popularity for synthesizing complex pyrazole derivatives. mdpi.com These reactions are prized for their operational simplicity, time and energy savings, and high atom economy. mdpi.comeurekaselect.com

Catalytic Systems: The use of novel catalysts is a key trend. For example, nano-ZnO has been employed as an efficient and green catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.govmdpi.com

Enabling Technologies: Modern energy sources are being used to accelerate reaction rates and improve yields. Microwave-assisted synthesis and ultrasonication are two such techniques that have been successfully applied to the preparation of various pyrazole derivatives. mdpi.comeurekaselect.com

Flow Chemistry: Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, is emerging as a safer and more scalable method for producing pyrazoles. mdpi.com This technique allows for precise control over reaction parameters, leading to improved yields and purity while significantly reducing reaction times. mdpi.com

Regioselective Synthesis: Achieving specific substitution patterns (regioselectivity) on the pyrazole ring is crucial for tuning its properties. Methods like the Vilsmeier-Haack reaction on pyrazolones can be used to introduce functional groups at specific positions, such as the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, an important derivative. mdpi.comresearchgate.net

| Method | Key Reactants | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Knorr Cyclocondensation | β-Diketones, Hydrazines | Often requires reflux | Well-established, versatile | nih.govmdpi.com |

| Multicomponent Reactions (MCRs) | Aldehydes, Malononitrile (B47326), Hydrazines, etc. | Catalytic, often at room temperature | High efficiency, atom economy, simplicity | mdpi.com |

| Nano-ZnO Catalysis | Phenylhydrazine, Ethyl acetoacetate | Green protocol | Excellent yields, short reaction time | mdpi.com |

| Microwave-Assisted Synthesis | Various precursors | Microwave irradiation | Rapid heating, reduced reaction times | mdpi.com |

| Flow Chemistry | Nitrile imines, Alkenes/Alkynes | Continuous flow reactor | Enhanced safety, scalability, fast | mdpi.com |